1-Acetamido-4-bromonaphthalene
CAS No.: 91394-66-0
Cat. No.: VC1971604
Molecular Formula: C12H10BrNO
Molecular Weight: 264.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 91394-66-0 |
---|---|
Molecular Formula | C12H10BrNO |
Molecular Weight | 264.12 g/mol |
IUPAC Name | N-(4-bromonaphthalen-1-yl)acetamide |
Standard InChI | InChI=1S/C12H10BrNO/c1-8(15)14-12-7-6-11(13)9-4-2-3-5-10(9)12/h2-7H,1H3,(H,14,15) |
Standard InChI Key | KAVKNHPXAMTURG-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC=C(C2=CC=CC=C21)Br |
Canonical SMILES | CC(=O)NC1=CC=C(C2=CC=CC=C21)Br |
Introduction
Chemical Identity and Classification
1-Acetamido-4-bromonaphthalene is a substituted naphthalene derivative featuring an acetamido group at position 1 and a bromine atom at position 4 of the naphthalene ring system. It belongs to the broader classes of aryl bromides, acetamides, and naphthalene derivatives.
Identification Parameters
The compound is characterized by the following identification parameters:
Parameter | Value |
---|---|
CAS Registry Number | 91394-66-0 |
Molecular Formula | C₁₂H₁₀BrNO |
Molecular Weight | 264.12 g/mol |
IUPAC Name | N-(4-bromonaphthalen-1-yl)acetamide |
Common Synonyms
The compound is known by several synonyms in scientific literature and commercial catalogues:
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N-(4-bromonaphthalen-1-yl)acetamide
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N-(4-bromonaphthalene-1-yl)-acetamide
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N-acetyl 4-bromo-1-naphthylamine
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1-Acetamido-4-bromoonaphthalene
Structural Characteristics
The molecular structure of 1-Acetamido-4-bromonaphthalene consists of a naphthalene core with two key functional groups: an acetamido (-NHCOCH₃) group at position 1 and a bromine atom at position 4. This arrangement creates a molecule with specific electronic and steric properties that influence its reactivity and applications.
The structure can be represented by the following chemical formula: C₁₂H₁₀BrNO, with an InChI key of KAVKNHPXAMTURG-UHFFFAOYSA-N and SMILES notation of BrC1=C2C=CC=CC2=C(NC(C)=O)C=C1 .
Physical Properties
1-Acetamido-4-bromonaphthalene exhibits distinct physical properties that are important for its handling, storage, and applications. These properties are summarized in the following table:
Property | Value | Method |
---|---|---|
Physical State | Solid | Observed |
Melting Point | 160-163°C | Experimental |
Boiling Point | 454.3±28.0°C at 760 mmHg | Predicted |
Density | 1.528±0.06 g/cm³ | Predicted |
Appearance | White to pale yellow solid | Observed |
pKa | 14.67±0.43 | Predicted |
The high melting point and predicted boiling point indicate the compound's stability and the strength of intermolecular forces in its crystal structure .
Chemical Properties and Reactivity
As a halogenated aromatic compound with an amide functionality, 1-Acetamido-4-bromonaphthalene demonstrates specific chemical behaviors:
Reactivity Profile
The bromine atom at position 4 serves as a potential site for various coupling reactions, including:
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Suzuki-Miyaura coupling
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Sonogashira coupling
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Buchwald-Hartwig amination
The acetamido group (-NHCOCH₃) at position 1 can participate in:
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Hydrolysis reactions (yielding the corresponding amine)
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Nucleophilic substitution reactions
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Hydrogen bonding interactions
Chemical Stability
The compound is generally stable under normal laboratory conditions but should be stored in a cool, dry place. The recommended storage temperature is between 2-8°C to preserve its integrity over extended periods .
Synthesis and Preparation
While the search results don't provide a direct synthesis method for 1-Acetamido-4-bromonaphthalene, related compounds offer insight into potential synthetic routes.
Precursor Compounds
A key precursor to 1-Acetamido-4-bromonaphthalene is 4-Bromo-1-naphthylamine (CAS: 2298-07-9), which has the following properties:
Property | Value |
---|---|
Molecular Formula | C₁₀H₈BrN |
Molecular Weight | 222.09 g/mol |
Melting Point | 100.0-104.0°C |
Appearance | White to amber to dark purple powder or crystal |
The acetylation of this amine with acetic anhydride or acetyl chloride would yield 1-Acetamido-4-bromonaphthalene .
Hazard Type | Classification | Symbol |
---|---|---|
Physical Hazards | Not classified as physically hazardous | None |
Health Hazards | Skin Irritation (Category 2) | GHS07 |
Eye Irritation (Category 2) | GHS07 | |
Specific Target Organ Toxicity - Single Exposure (Category 3) | GHS07 | |
Environmental Hazards | Hazardous to aquatic environment (H411) | Not specified |
Hazard Statements
The following hazard statements are associated with the compound:
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H315: Causes skin irritation
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H319: Causes serious eye irritation
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H335: May cause respiratory irritation
Precautionary Measures
Key precautionary statements include:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray
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P264: Wash hands thoroughly after handling
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P280: Wear protective gloves/protective clothing/eye protection/face protection
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P302+P352: IF ON SKIN: Wash with plenty of water
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
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P273: Avoid release to the environment
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P391: Collect spillage
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P501: Dispose of contents/container to an approved waste disposal plant
Region | Number of Suppliers |
---|---|
China | 32 |
United States | 5 |
United Kingdom | 5 |
Europe | 2 |
India | 1 |
Global Total | 45 |
This widespread availability facilitates its use in research laboratories worldwide .
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